molecular formula C14H12F3N3O3 B2426402 1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 297137-68-9

1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2426402
CAS No.: 297137-68-9
M. Wt: 327.263
InChI Key: LWUQPVSGMJUFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione” is a chemical with the molecular formula C14H12F3N3O3 and a molecular weight of 327.26 g/mol . It’s used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC(=C2)C(F)(F)F)O .

Scientific Research Applications

Host–Guest Interactions

1,3-Dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied in the context of host–guest interactions with cyclodextrins. These interactions are significant in understanding molecular recognition and self-assembly processes, which are fundamental in various fields of chemistry and biology (Tirapegui et al., 2006).

Molecular Characterization

This compound has also been the subject of molecular characterization studies. Investigations into its structural aspects provide valuable insights into the properties of pyrimidinetriones, which are crucial in the synthesis of various biologically active molecules (Argintaru, 2011).

Organic Phosphors Synthesis

In the field of materials science, this chemical has been utilized in the synthesis of organic phosphors. These compounds have applications in optoelectronics, demonstrating the versatility of pyrimidinetriones in material science (Kumar et al., 2014).

Synthetic Intermediates in Organic Chemistry

It serves as an important synthetic intermediate in organic chemistry. Its utility in creating diverse chemical structures, particularly in the synthesis of heterocycles, is significant for pharmaceutical and chemical industries (Ojima & Inaba, 1979).

Synthesis of Ylides

The compound is involved in the synthesis of phosphorus, arsenic, and antimony ylides. These ylides have various applications, including as reagents in organic synthesis and in the study of molecular structure and bonding (Sweidan et al., 2009).

Applications in Molecular Diversity

This pyrimidinetrione derivative is used in the creation of molecularly diverse libraries of compounds. Such diversity is crucial for the discovery of new drugs and materials with unique properties (Al-Sheikh et al., 2020).

Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[[3-(trifluoromethyl)phenyl]iminomethyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-19-11(21)10(12(22)20(2)13(19)23)7-18-9-5-3-4-8(6-9)14(15,16)17/h3-7,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFFUYIONLKSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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